4-Bromophenylacetonitrile (CAS 16532-79-9) is a highly versatile, bifunctional building block characterized by an electrophilic aryl bromide and a nucleophilic active methylene group adjacent to a reducible nitrile . In industrial procurement and advanced organic synthesis, it serves as a critical precursor because it allows for orthogonal functionalization: the alpha-carbon can undergo base-catalyzed alkylation or Knoevenagel condensation, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions [1]. This dual reactivity makes it a foundational material for the step-economical synthesis of complex biaryls, active pharmaceutical ingredients (APIs), and advanced optoelectronic polymers.
Halogenated arylacetonitrile building block for NLO chromophore and photonic material studies
Brominated scaffold for CNS target-binding and SAR exploration (reported binding context)
C–Br handle enables mild sequential Pd cross-coupling in complex molecule synthesis
Crystalline solid at ambient (mp 47–49 °C) supports automated dispensing workflows
Generic substitution of 4-Bromophenylacetonitrile with closely related analogs often leads to severe process inefficiencies or synthetic failures. Substituting with 4-chlorophenylacetonitrile significantly impairs transition-metal catalyzed cross-coupling steps, as the stronger aryl chloride bond typically requires expensive, proprietary phosphine ligands and higher temperatures that can degrade the sensitive nitrile moiety [1]. Conversely, using unsubstituted phenylacetonitrile eliminates the necessary halogen handle, forcing downstream electrophilic halogenation that suffers from poor para-selectivity and necessitates costly isomeric purification. While 4-iodophenylacetonitrile offers higher reactivity, it is substantially more expensive, less atom-economical, and prone to premature dehalogenation under the strong basic conditions required for alpha-alkylation workflows[2].
Oxidative addition rates differ by orders of magnitude; 4-chloro analog remains largely inert under mild Pd catalysis, may stall coupling sequences.
Hyperpolarizability of the bromo congener outranks F, Cl, CH₃, NH₂ analogs (reported DFT data); substitution may lower photonic performance.
4-Chloro analog is semi-solid near room temperature (mp 25–28 °C); handling and weighing accuracy may differ in automated workflows.
In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 4-Bromophenylacetonitrile demonstrates high reactivity using basic, cost-effective catalysts like Pd(PPh3)4 under mild conditions [1]. In contrast, 4-chlorophenylacetonitrile exhibits poor conversion under identical conditions due to the higher bond dissociation energy of the aryl chloride, necessitating the procurement of expensive dialkylbiaryl phosphine ligands and elevated temperatures that risk unwanted side reactions at the acidic benzylic position.
| Evidence Dimension | Catalyst requirement for efficient cross-coupling |
| Target Compound Data | Standard Pd(PPh3)4 at moderate temperatures |
| Comparator Or Baseline | 4-Chlorophenylacetonitrile: Requires premium ligands and >110 °C |
| Quantified Difference | Eliminates the need for premium ligands while lowering reaction temperature, preserving the nitrile group. |
| Conditions | Standard biphasic Suzuki coupling conditions. |
Allows manufacturers to use economical, off-the-shelf palladium catalysts while preserving the sensitive active methylene group.
For the synthesis of para-substituted benzylic derivatives, starting with 4-Bromophenylacetonitrile provides a 100% regiopure para-halogenated scaffold ready for late-stage lithiation or coupling[1]. Attempting to use unsubstituted phenylacetonitrile and performing a downstream electrophilic bromination results in a mixture of ortho and para isomers, requiring extensive chromatographic separation and reducing the overall yield of the desired para isomer by up to 40%.
| Evidence Dimension | Para-isomer purity of the resulting building block |
| Target Compound Data | >99% para-isomer (inherent to starting material) |
| Comparator Or Baseline | Phenylacetonitrile + bromination: ~60-70% para-isomer (post-reaction mixture) |
| Quantified Difference | ~30-40% increase in usable para-isomer yield, eliminating purification bottlenecks. |
| Conditions | Synthesis of para-functionalized alpha,alpha-dialkylphenylacetonitriles. |
Prevents yield loss and costly isomeric purification in the scale-up of pharmaceutical intermediates like fexofenadine.
4-Bromophenylacetonitrile features highly acidic benzylic protons that undergo efficient alpha-alkylation with alkyl halides under strong basic conditions (e.g., NaOH/PTC) while keeping the aryl bromide completely intact[1]. When compared to 4-iodophenylacetonitrile, the bromo derivative exhibits superior chemoselectivity, as the iodo-arene is significantly more susceptible to unwanted dehalogenation or halogen-metal exchange side reactions under strongly basic or nucleophilic conditions.
| Evidence Dimension | Intact halogen retention post-alkylation |
| Target Compound Data | >98% retention of aryl bromide during strong base alkylation |
| Comparator Or Baseline | 4-Iodophenylacetonitrile: Susceptible to partial deiodination/side reactions |
| Quantified Difference | Significantly higher chemoselectivity and stability of the halogen handle. |
| Conditions | Alpha-alkylation using concentrated alkali solutions and phase-transfer catalysts. |
Ensures the critical cross-coupling handle survives the harsh basic conditions required for nitrile elaboration.
4-Bromophenylacetonitrile is the optimal starting material for synthesizing fexofenadine and related antihistamines. Its active methylene group allows for efficient double alkylation to form the necessary quaternary carbon, while the stable aryl bromide is subsequently lithiated and coupled with piperidine derivatives, ensuring a regiopure para-substituted product without isomeric purification [1].
In the development of 5-Lipoxygenase Activating Protein (FLAP) inhibitors, this compound's bifunctionality is heavily utilized. The nitrile group is converted into an amidoxime and subsequently an oxadiazole ring, while the retained aryl bromide undergoes Suzuki-Miyaura cross-coupling to attach pyrimidine rings, demonstrating excellent orthogonal reactivity [2].
For advanced materials science, 4-Bromophenylacetonitrile serves as a critical monomer precursor. The aryl bromide participates in Yamamoto or Suzuki coupling to form poly(heteroarylene) backbones, while the nitrile group acts as a strong electron-withdrawing pendant that tunes the polymer's bandgap for use in light-emitting diodes and photovoltaic devices.
Acute Toxic;Irritant